Ethyl 4-bromo-3-cyano-2-nitrobenzoate is a chemical compound classified under nitrobenzoic esters. Its molecular formula is and it has a molecular weight of approximately 299.08 g/mol. This compound features a benzoate core with three substituents: a bromo group at the para position (4th), a cyano group at the meta position (3rd), and a nitro group at the ortho position (2nd) relative to the ester functionality. It is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of ethyl 4-bromo-3-cyano-2-nitrobenzoate can be achieved through multiple synthetic routes, primarily involving the bromination, nitration, and cyanoethylation of appropriate precursors.
One effective method involves starting from 4-nitrophenylacetic acid, which can be brominated to yield 4-bromo-3-nitrophenylacetic acid. This intermediate can then be converted into ethyl 4-bromo-3-cyano-2-nitrobenzoate through esterification with ethanol in the presence of an acid catalyst.
The molecular structure of ethyl 4-bromo-3-cyano-2-nitrobenzoate features:
The structural representation can be expressed with various notations:
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)7(5-12)9(6)13(15)16/h3-4H,2H2,1H3CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]These notations provide a clear depiction of the compound's connectivity and functional groups.
Ethyl 4-bromo-3-cyano-2-nitrobenzoate can undergo various chemical reactions typical for nitro compounds:
The mechanism by which ethyl 4-bromo-3-cyano-2-nitrobenzoate exerts its effects involves:
Ethyl 4-bromo-3-cyano-2-nitrobenzoate has several scientific uses:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7